REACTION_CXSMILES
|
[F:1][C:2]1[CH:17]=[C:16]([N+:18]([O-])=O)[C:15]([O:21][CH3:22])=[CH:14][C:3]=1[C:4]([NH:6][CH:7]1[CH2:12][CH2:11][N:10]([CH3:13])[CH2:9][CH2:8]1)=[O:5].Cl.[H][H]>CCO.[Pd]>[NH2:18][C:16]1[C:15]([O:21][CH3:22])=[CH:14][C:3]([C:4]([NH:6][CH:7]2[CH2:12][CH2:11][N:10]([CH3:13])[CH2:9][CH2:8]2)=[O:5])=[C:2]([F:1])[CH:17]=1
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)NC2CCN(CC2)C)C=C(C(=C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
11 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 22 h
|
Duration
|
22 h
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a minimum volume
|
Type
|
FILTRATION
|
Details
|
after which solid was filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CONCENTRATION
|
Details
|
The filtrate concentrated again
|
Type
|
CUSTOM
|
Details
|
to get out more products
|
Type
|
CUSTOM
|
Details
|
further dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=O)NC2CCN(CC2)C)C=C1OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 100.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |